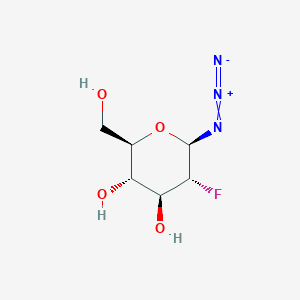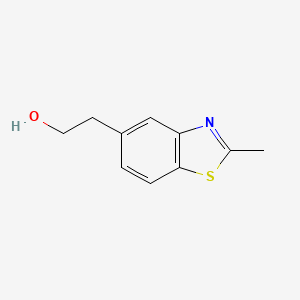
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with a methyl group at the 2-position and an ethanol group at the 5-position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a catalyst such as piperidine in ethanol at elevated temperatures . The reaction mixture is then subjected to cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetaldehyde or 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid.
Reduction: Formation of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanolamine or this compound.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial activity . The compound’s interaction with these targets can disrupt essential biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but lacks the methyl group at the 2-position.
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol: Similar structure but with the ethanol group at the 6-position.
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
LMONEXCPVOBHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




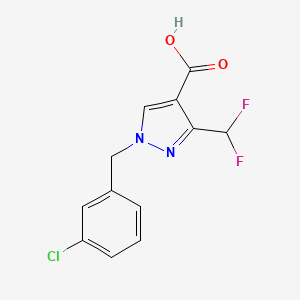
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)

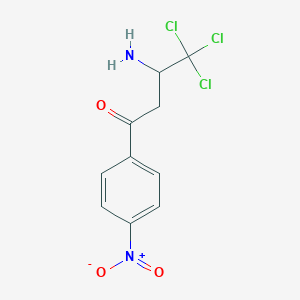
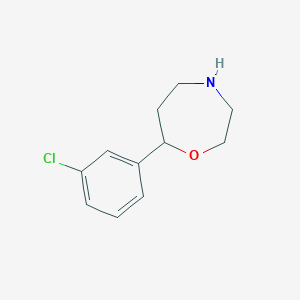

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)

